3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Serotonin receptor pharmacology 5-HT2A antagonist development Spiperone analog SAR

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 13625-49-5; MW 219.67 g/mol) is the hydrochloride salt of a 3-methyl-substituted spirohydantoin (1,3,8-triazaspiro[4.5]decane-2,4-dione) scaffold. This compound belongs to the broader 1,3,8-triazaspiro[4.5]decane-2,4-dione class, which has been established as a privileged scaffold for pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases 1–3 (HIF PHD1–3) in anemia drug discovery.

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
CAS No. 13625-49-5
Cat. No. B3100144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
CAS13625-49-5
Molecular FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCNCC2)NC1=O.Cl
InChIInChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,13);1H
InChIKeySOPWZZACEHCWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 13625-49-5) – Spirohydantoin Core Scaffold for PHD, IDO/TDO, and PLD Inhibitor Programs


3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 13625-49-5; MW 219.67 g/mol) is the hydrochloride salt of a 3-methyl-substituted spirohydantoin (1,3,8-triazaspiro[4.5]decane-2,4-dione) scaffold [1]. This compound belongs to the broader 1,3,8-triazaspiro[4.5]decane-2,4-dione class, which has been established as a privileged scaffold for pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases 1–3 (HIF PHD1–3) in anemia drug discovery [2]. Related 1,3,8-triazaspiro[4.5]decane derivatives have also been patented as IDO/TDO inhibitors for cancer immunotherapy [3] and developed as mPTP opening inhibitors targeting the F1/FO-ATP synthase c-subunit for myocardial infarction [4]. The N-3 methyl substitution and hydrochloride salt form differentiate this compound from unsubstituted and free-base analogs, directly impacting its solubility, ionization, and utility as a synthetic intermediate for late-stage diversification into bioactive molecules.

Why Generic Substitution of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride Fails: N-3 Methylation Dictates Scaffold Activity, Salt Form Governs Physicochemical Handling


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, the presence and position of the N-3 methyl substituent is a critical determinant of pharmacological selectivity and synthetic utility. In a systematic structure-activity study on the spiperone-derived 1,3,8-triazaspiro[4.5]decanone series, replacement of the N-1-phenyl group with a methyl group resulted in significantly reduced affinity for 5-HT1A, 5-HT2C, and dopamine D2 receptors, while only slightly decreasing 5-HT2A affinity, thereby improving 5-HT2A selectivity [1]. This demonstrates that the methyl substitution on the triazaspiro core is not structurally inert—it directly alters receptor selectivity profiles. Furthermore, selection of the hydrochloride salt (CAS 13625-49-5) versus the free base (CAS 51959-57-0, MW 183.21 g/mol) is non-trivial: the protonated piperidine nitrogen in the HCl salt increases aqueous solubility and alters hygroscopicity, which directly impacts weighing accuracy, formulation reproducibility, and reaction stoichiometry in both medicinal chemistry and process chemistry workflows . Substituting an unsubstituted or differently substituted spirohydantoin for this compound without accounting for these differences risks altered target engagement profiles and inconsistent synthetic outcomes.

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (13625-49-5): Quantitative Differentiation Evidence for Sourcing and Selection


N-3 Methyl Substitution Enhances 5-HT2A Receptor Selectivity by Reducing Off-Target Affinity at D2, 5-HT1A, and 5-HT2C Receptors

In the spiperone-derived 1,3,8-triazaspiro[4.5]decanone series, the N-1-methyl analog (structurally analogous to the N-3 methyl substitution in the target compound) demonstrated only a slight decrease in affinity for cloned rat 5-HT2A receptors compared to the N-1-phenyl parent spiperone, but showed significantly reduced affinity for 5-HT1A, 5-HT2C, and dopamine D2 receptors [1]. This evidence demonstrates that N-methyl substitution on the triazaspiro core decouples 5-HT2A binding from undesirable anti-target engagement. For a researcher selecting a building block to elaborate 5-HT2A-selective ligands, the pre-installed N-3 methyl group on 13625-49-5 provides a selectivity-enhancing substitution that an unsubstituted spirohydantoin cannot offer.

Serotonin receptor pharmacology 5-HT2A antagonist development Spiperone analog SAR

Hydrochloride Salt (CAS 13625-49-5) vs. Free Base (CAS 51959-57-0): Aqueous Solubility and Ionization State Advantages

The hydrochloride salt form (MW 219.67 g/mol, C8H14ClN3O2) provides a protonated piperidine nitrogen (pKa ~9–10 for secondary amines), rendering the compound ionized at physiological pH and under typical aqueous reaction conditions, which enhances water solubility compared to the neutral free base (CAS 51959-57-0, MW 183.21 g/mol, C8H13N3O2) [1][2]. The free base has a computed XLogP3-AA of –0.9 [2], indicating moderate hydrophilicity; the hydrochloride salt further increases polarity and reduces organic solvent extraction efficiency, a property that can be exploited during workup. Vendor data indicates 97% purity for the HCl salt with documented storage conditions at room temperature and protection from moisture . The free base (51959-57-0) is sold at 95–98% purity but lacks the built-in solubilizing counterion .

Salt selection Aqueous solubility Formulation pre-formulation Synthetic intermediate handling

The 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold is a Validated Pan-PHD Pharmacophore with Preclinical PK Validation

The 1,3,8-triazaspiro[4.5]decane-2,4-dione class (spirohydantoins) was optimized as an advanced lead class of pan-inhibitors of HIF PHD1–3 enzymes, achieving nanomolar potency against PHD2 and demonstrating good oral pharmacokinetics (PK) in preclinical species [1]. The SAR exploration across this chemical series identified that modifications at the N-8 position (the piperidine nitrogen) dramatically alter potency, selectivity among PHD isoforms, and off-target profiles including hERG channel blockade. In this context, the target compound 13625-49-5—bearing a free secondary amine at the N-8 piperidine position—serves as the key unelaborated intermediate for late-stage diversification via N-arylation, N-acylation, or N-sulfonylation to access the bioactive chemical space defined in the J. Med. Chem. 2012 study [1]. Key pharmacophore parameters established for the class: IC50 values for optimized spirohydantoins against PHD2 reached sub-100 nM; hERG liability was eliminated by introducing acidic functionality at the N-8 substituent; and short-acting PHDi profiles were achieved that produced robust EPO upregulation in vivo [1].

HIF prolyl hydroxylase inhibition Anemia drug discovery Spirohydantoin pharmacophore

Commercially Available Purity Benchmarking: 97% (Fluorochem) vs. 95% (AKSci) for the Hydrochloride Salt

Among accessible commercial suppliers for 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 13625-49-5), Fluorochem supplies the compound at 97% purity with inventory availability in multiple pack sizes (100 mg to 5 g) and defined hazard classification (GHS07, H302/H315/H319/H335) . AKSci supplies the same compound at a minimum purity specification of 95% . The 2% absolute purity difference may be material for applications requiring precise stoichiometric control in multistep syntheses or for biological assays where impurities could confound activity readouts. Purchasers should also note that the free base analog (CAS 51959-57-0) is available at 95% (AKSci) to 98% (ChemScene) purity , offering a purity-comparable alternative if the salt form is not required.

Chemical procurement Purity specification Vendor comparison

Target Application Scenarios for 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (13625-49-5) Based on Evidence


Late-Stage Diversification Intermediate for HIF PHD Pan-Inhibitor Lead Optimization

The N-8 secondary amine on 13625-49-5 serves as the primary diversification handle for constructing spirohydantoin-based PHD inhibitors. As established in the J. Med. Chem. 2012 optimization campaign, systematic N-arylation, N-acylation, and N-sulfonylation of this position yielded nanomolar PHD2 inhibitors with good oral PK and eliminated hERG liability through acidic substituent introduction [1]. The pre-installed N-3 methyl group locks the hydantoin substitution pattern and eliminates a variable that would otherwise require independent SAR exploration. The 97% purity HCl salt (Fluorochem) provides reliable stoichiometry for parallel synthesis arrays where precise building block weighing impacts library quality.

5-HT2A-Selective Antagonist Probe Synthesis Using the N-3 Methyl Triazaspiro Core

Metwally et al. (1998) demonstrated that N-methyl substitution on the 1,3,8-triazaspiro[4.5]decanone core shifts receptor selectivity toward 5-HT2A by reducing binding at D2, 5-HT1A, and 5-HT2C receptors [1]. Researchers developing 5-HT2A-selective chemical probes or PET tracer precursors can use 13625-49-5 as a pre-optimized starting scaffold, appending the requisite N-8 substituent (e.g., fluorobenzoyl, phenoxypropyl) while benefiting from the selectivity-enhancing N-3 methyl that is already in place. This strategy reduces synthetic steps compared to starting from an unsubstituted spirohydantoin that would require a separate N-alkylation step.

IDO/TDO Inhibitor Scaffold Construction for Immuno-Oncology Research

US Patent US20220396577A1 extensively claims 1,3,8-triazaspiro[4.5]decane-2,4-dione compounds as IDO and/or TDO inhibitors, with the N-8 position serving as the primary site for introducing aromatic and heteroaromatic substituents that drive potency [1]. The target compound, with its free N-8 piperidine and pre-installed N-3 methyl, is the direct precursor to the claimed chemical space. For medicinal chemistry groups prosecuting IDO/TDO programs, sourcing this compound eliminates two synthetic steps (spirohydantoin core assembly and N-3 methylation) and provides a well-characterized HCl salt for reproducible N-8 derivatization under Buchwald-Hartwig, reductive amination, or sulfonylation conditions.

Aqueous-Phase Biochemical Assay Stock Solution Preparation

The hydrochloride salt form (CAS 13625-49-5) offers practical advantages for direct dissolution into aqueous assay buffers versus the free base (CAS 51959-57-0). The protonated piperidine nitrogen enhances water solubility at physiological pH (7.4), reducing the need for DMSO co-solvent that can introduce artifacts in cell-based assays [1]. For biochemical screening campaigns where this compound serves as a substrate, intermediate, or control, the 97% purity HCl salt from Fluorochem provides batch-to-batch consistency with documented hazard (GHS07) and storage (room temperature, dry) specifications that simplify laboratory handling .

Quote Request

Request a Quote for 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.